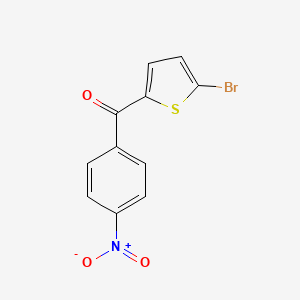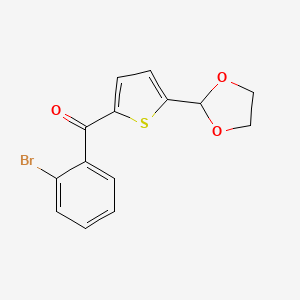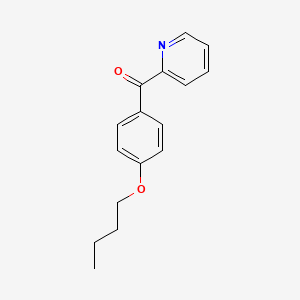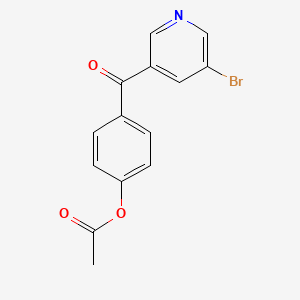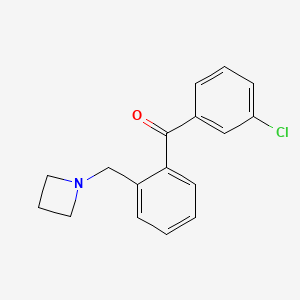
2-Azetidinomethyl-3'-chlorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinomethyl-3’-chlorobenzophenone is a chemical compound with the molecular formula C17H16ClNO and a molecular weight of 285.77 . It is also known as (2-(Azetidin-1-ylmethyl)phenyl)(3-chlorophenyl)methanone .
Molecular Structure Analysis
The InChI code for 2-Azetidinomethyl-3’-chlorobenzophenone is 1S/C17H16ClNO/c18-16-8-2-1-7-15(16)17(20)14-6-3-5-13(11-14)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2 .Applications De Recherche Scientifique
Medicinal Chemistry
2-Azetidinomethyl-3’-chlorobenzophenone: is a compound that can be utilized in the synthesis of various pharmacologically active molecules. Its structure allows for the introduction of azetidine rings into drug candidates, which can improve binding affinity and selectivity towards biological targets. This compound could be instrumental in the development of new therapeutic agents, particularly in the realm of neurology, where azetidine-containing compounds have shown promise .
Materials Science
In materials science, 2-Azetidinomethyl-3’-chlorobenzophenone may serve as a precursor for the creation of novel polymers. The azetidine ring can impart rigidity and thermal stability to polymeric materials, making them suitable for high-performance applications such as aerospace components or heat-resistant coatings .
Environmental Science
This compound’s potential environmental applications include serving as a building block for the synthesis of organic molecules that can degrade environmental pollutants. Its chemical structure could be tailored to create catalysts that facilitate the breakdown of hazardous substances in water or soil, aiding in environmental remediation efforts .
Analytical Chemistry
In analytical chemistry, derivatives of 2-Azetidinomethyl-3’-chlorobenzophenone could be used as standards or reagents. For instance, they might be employed in chromatographic methods to help identify or quantify substances within complex mixtures, enhancing the accuracy of analytical results .
Pharmacology
The pharmacological applications of 2-Azetidinomethyl-3’-chlorobenzophenone are linked to its potential as an intermediate in drug synthesis. It could be used to develop compounds with specific pharmacokinetic properties, such as increased solubility or stability, which are crucial for effective drug delivery .
Biochemistry
In biochemistry, this compound could be used to study protein-ligand interactions. By incorporating it into ligands that bind to enzymes or receptors, researchers can gain insights into the structural requirements for binding and activity, which is valuable for drug design and understanding biological processes .
Synthetic Organic Chemistry
2-Azetidinomethyl-3’-chlorobenzophenone: can play a role in synthetic organic chemistry as a versatile intermediate. Its unique structure allows for various chemical transformations, enabling the synthesis of a wide array of complex organic molecules with potential applications in different fields of research .
Chemical Synthesis
Lastly, in the field of chemical synthesis, this compound can be used to introduce azetidine rings into other molecules. Azetidine rings are known for their ring strain and reactivity, which can be harnessed to create novel compounds with unique chemical properties .
Safety And Hazards
Propriétés
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-15-7-3-6-13(11-15)17(20)16-8-2-1-5-14(16)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRLYPKEGPICOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643702 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azetidinomethyl-3'-chlorobenzophenone | |
CAS RN |
898754-74-0 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









